
(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with a fluorobenzylidene hydrazinyl group attached to it. Benzamides are a class of compounds containing a carboxamido functional group (CONH2) attached to a benzene ring . The presence of the fluorobenzylidene hydrazinyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core with a 2-fluorobenzylidene hydrazinyl group attached. The fluorine atom would likely impart some degree of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the hydrazine group could affect properties such as polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of compounds related to "(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide". For example, studies have explored the synthesis of novel pyrimidine and fused pyrimidine derivatives, showcasing methods to create compounds with potential biological activities. These syntheses involve reactions with different electrophilic reagents, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Mahmoud et al., 2011).
Antimicrobial Properties
Another area of focus is the antimicrobial properties of fluorobenzamides and their derivatives. Research on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of fluorobenzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds closely related to "(E)-N-(2-(2-(2-fluorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide" has been examined to understand their molecular geometry and potential interaction mechanisms. For instance, studies on the hydrated title compound related to HIV integrase inhibitors provided insights into the molecular orientations and hydrogen bonding patterns, which are critical for their biological activities (Yamuna et al., 2013).
Applications in Metal Complex Formation
Compounds within this chemical class have also been investigated for their ability to form metal complexes, which could have various applications in catalysis, material science, and as potential therapeutic agents. Research into the synthesis and structural characterization of metal complexes derived from benzamide and its analogs highlights this potential, indicating the versatility and wide range of applications of these compounds (Khan et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWACGOZXINQJT-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

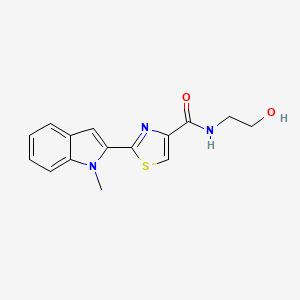
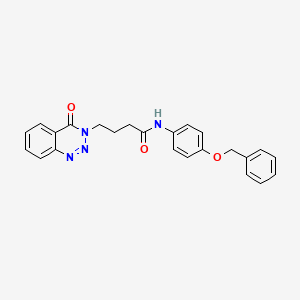

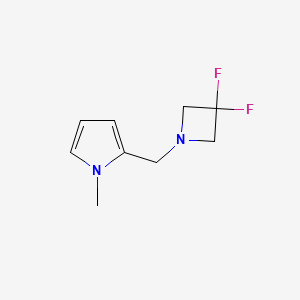
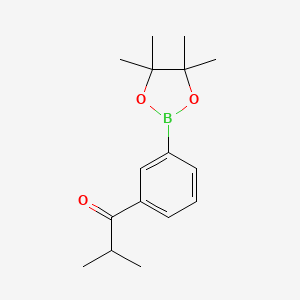

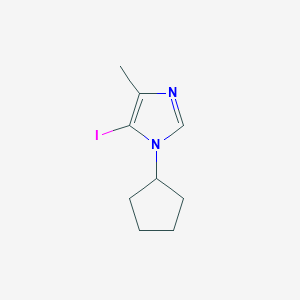
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)
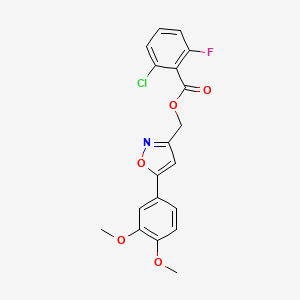
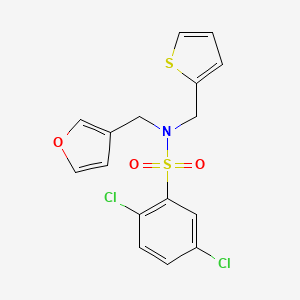
![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2767605.png)